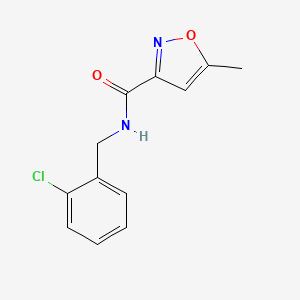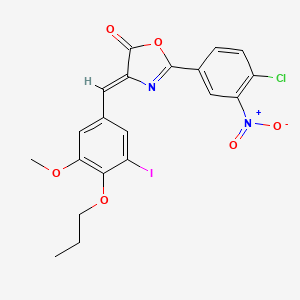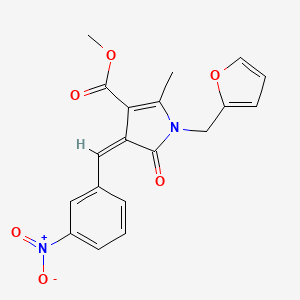
N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide, also known as CLIMAZOLE, is a synthetic antifungal agent that has been widely used in scientific research. It belongs to the class of imidazole derivatives and has a broad spectrum of activity against various fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide involves inhibition of fungal cell wall synthesis by interfering with the activity of the enzyme lanosterol 14α-demethylase. This enzyme is involved in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. By inhibiting the activity of lanosterol 14α-demethylase, N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide disrupts the biosynthesis of ergosterol, leading to the accumulation of toxic intermediates and ultimately causing fungal cell death.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has been shown to have a broad spectrum of activity against various fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. It has also been shown to have low toxicity to mammalian cells, making it a useful tool for studying fungal growth and development. In addition, N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of inflammatory and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments, including its broad spectrum of activity against various fungi, low toxicity to mammalian cells, and ease of synthesis. However, there are also some limitations to its use, including the need for high concentrations to achieve antifungal activity, the potential for drug resistance to develop, and the lack of information on its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the use of N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide in scientific research. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Another area of interest is the investigation of its potential therapeutic applications, including its anti-inflammatory and immunomodulatory effects. Finally, there is a need for further research into the mechanism of action of N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide and the development of new antifungal agents based on its structure and activity.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has been widely used in scientific research as a tool to study the mechanisms of fungal growth and development. It has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has also been used to investigate the role of fungal cell wall synthesis in fungal growth and development.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-6-11(15-17-8)12(16)14-7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGZTQGGWKLLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-5-methyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4856835.png)
![4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole](/img/structure/B4856854.png)
![4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-2-methoxy-6-nitrophenyl acetate](/img/structure/B4856859.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4856862.png)
![1-(3-chlorophenyl)-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B4856865.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4856872.png)


![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4856887.png)
![4-benzyl-1-[(3,4-dimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B4856893.png)


![5-[(2,6-dimethoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4856908.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4856910.png)